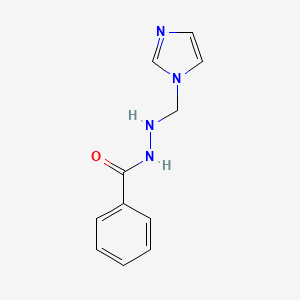
N'-((1H-Imidazol-1-yl)methyl)benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-((1H-Imidazol-1-yl)methyl)benzohydrazide is a compound that features an imidazole ring attached to a benzohydrazide moiety. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its presence in many biologically active molecules. Benzohydrazide, on the other hand, is a derivative of benzoic acid and hydrazine. The combination of these two functional groups in N’-((1H-Imidazol-1-yl)methyl)benzohydrazide makes it a compound of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-((1H-Imidazol-1-yl)methyl)benzohydrazide typically involves the reaction of 1H-imidazole-1-methanol with benzohydrazide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions. One common method involves the use of a dehydrating agent to facilitate the formation of the imidazole ring.
Industrial Production Methods
Industrial production of N’-((1H-Imidazol-1-yl)methyl)benzohydrazide may involve large-scale synthesis using similar reaction conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity, and may involve the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
N’-((1H-Imidazol-1-yl)methyl)benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The benzohydrazide moiety can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve the use of halogenating agents or organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the benzohydrazide moiety may yield corresponding amines.
科学研究应用
N’-((1H-Imidazol-1-yl)methyl)benzohydrazide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of N’-((1H-Imidazol-1-yl)methyl)benzohydrazide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The benzohydrazide moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
相似化合物的比较
N’-((1H-Imidazol-1-yl)methyl)benzohydrazide can be compared with other similar compounds, such as:
1-Methylimidazole: A simpler imidazole derivative with similar chemical properties but lacking the benzohydrazide moiety.
Benzimidazole: A compound with a fused benzene and imidazole ring, known for its broad range of biological activities.
Hydrazides: Compounds containing the hydrazide functional group, which are known for their use in various chemical reactions and biological applications.
The uniqueness of N’-((1H-Imidazol-1-yl)methyl)benzohydrazide lies in its combination of the imidazole and benzohydrazide moieties, which confer distinct chemical and biological properties.
属性
分子式 |
C11H12N4O |
|---|---|
分子量 |
216.24 g/mol |
IUPAC 名称 |
N'-(imidazol-1-ylmethyl)benzohydrazide |
InChI |
InChI=1S/C11H12N4O/c16-11(10-4-2-1-3-5-10)14-13-9-15-7-6-12-8-15/h1-8,13H,9H2,(H,14,16) |
InChI 键 |
HUQNCBNUJIFZDD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)NNCN2C=CN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


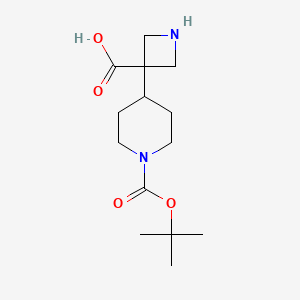
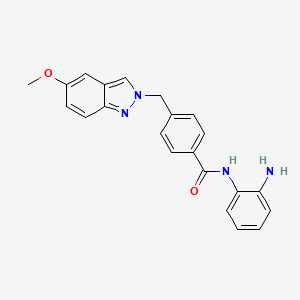
![2-[9-(Oxan-2-yl)-9H-purin-6-yl]ethane-1-thiol](/img/structure/B12929659.png)
![[(2-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12929668.png)
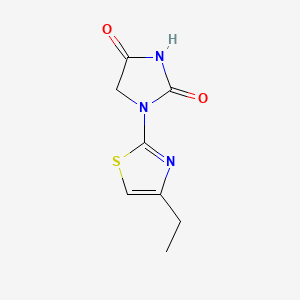
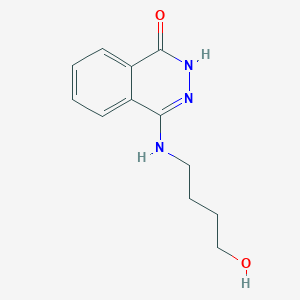
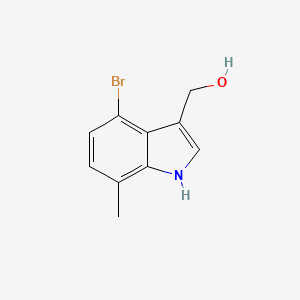
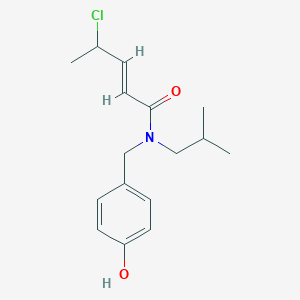
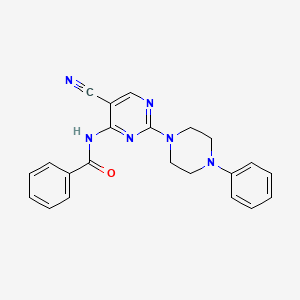
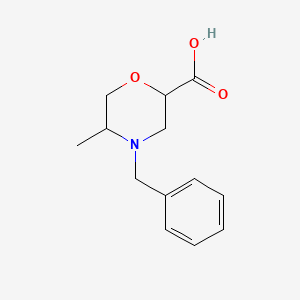
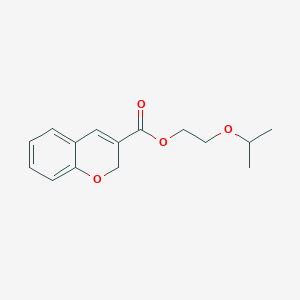
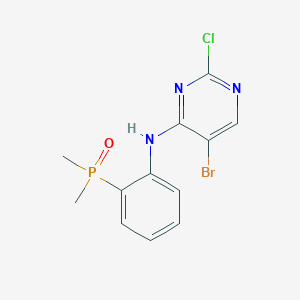
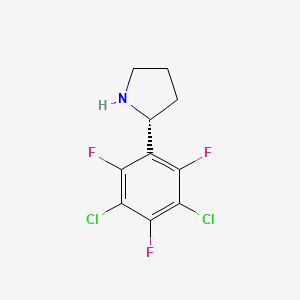
![tert-Butyl 7-methyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B12929728.png)
